molecular formula C14H24Cl2N2 B1424801 N-Benzyl-N-(pyrrolidin-3-ylmethyl)ethanamine dihydrochloride CAS No. 1220027-17-7

N-Benzyl-N-(pyrrolidin-3-ylmethyl)ethanamine dihydrochloride

Cat. No.: B1424801
CAS No.: 1220027-17-7
M. Wt: 291.3 g/mol
InChI Key: ZGEOVIBTRUSOIP-UHFFFAOYSA-N
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Description

N-Benzyl-N-(pyrrolidin-3-ylmethyl)ethanamine dihydrochloride: is a chemical compound with a complex structure that includes a benzyl group, a pyrrolidinylmethyl group, and an ethanamine backbone. This compound is often used in various scientific research applications due to its unique chemical properties.

Properties

IUPAC Name

N-benzyl-N-(pyrrolidin-3-ylmethyl)ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2.2ClH/c1-2-16(12-14-8-9-15-10-14)11-13-6-4-3-5-7-13;;/h3-7,14-15H,2,8-12H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGEOVIBTRUSOIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1CCNC1)CC2=CC=CC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-N-(pyrrolidin-3-ylmethyl)ethanamine dihydrochloride typically involves multiple steps. One common method includes the reaction of benzyl chloride with pyrrolidine to form n-Benzyl-pyrrolidine. This intermediate is then reacted with ethanamine under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. Flow microreactor systems have been employed to enhance the efficiency and sustainability of the synthesis process . These systems allow for better control over reaction conditions and can significantly reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-N-(pyrrolidin-3-ylmethyl)ethanamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the benzyl group can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzaldehyde derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Chemistry

In the realm of chemistry, N-Benzyl-N-(pyrrolidin-3-ylmethyl)ethanamine dihydrochloride serves as a reagent in organic synthesis and catalysis. Its ability to facilitate reactions makes it valuable for developing new compounds and materials.

Table 1: Applications in Organic Synthesis

Application AreaDescription
Organic SynthesisActs as a reagent for the synthesis of complex molecules.
CatalysisEnhances reaction rates in various chemical processes.

Biology

This compound has been investigated for its role in biological studies, particularly concerning neurotransmitter modulation. It interacts with neurotransmitter receptors, influencing various biochemical pathways.

Case Study: Neurotransmitter Modulation
Recent studies have demonstrated that this compound can modulate neurotransmitter activity, which may have implications for understanding neuropharmacology and developing therapeutic agents for neurological disorders.

Table 2: Biological Activities

Activity TypeFindings
Neurotransmitter ModulationModulates receptor activity affecting neurotransmission.
Antioxidant PropertiesExhibits antioxidant effects that may protect cells from oxidative stress.
Antimicrobial ActivityDemonstrated potential against various microbial strains.

Industrial Applications

In industrial contexts, this compound is utilized in the production of specialty chemicals and intermediates. Its unique properties allow it to serve as a building block for more complex chemical structures used in pharmaceuticals and agrochemicals.

Table 3: Industrial Uses

IndustryApplication
PharmaceuticalUsed as an intermediate in drug synthesis.
AgriculturePotential applications in developing agrochemicals.

Mechanism of Action

The mechanism of action of N-Benzyl-N-(pyrrolidin-3-ylmethyl)ethanamine dihydrochloride involves its interaction with specific molecular targets. It can bind to neurotransmitter receptors, modulating their activity and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • n-Benzyl-n-(3-pyrrolidinylmethyl)-2-propanamine
  • n-Benzyl-n-methyl-3-piperidinylmethanamine dihydrochloride

Uniqueness

Compared to similar compounds, N-Benzyl-N-(pyrrolidin-3-ylmethyl)ethanamine dihydrochloride offers unique properties such as higher stability and specific receptor binding affinities. These characteristics make it particularly valuable in certain research and industrial applications .

Biological Activity

N-Benzyl-N-(pyrrolidin-3-ylmethyl)ethanamine dihydrochloride is a compound of interest in various biological studies due to its unique structural properties and potential therapeutic applications. This article reviews its biological activity, mechanisms of action, and relevant research findings, including case studies and comparative data.

Chemical Structure and Properties

This compound is characterized by its benzyl and pyrrolidine moieties, which contribute to its interaction with biological targets. The compound's dihydrochloride form enhances its solubility in aqueous environments, making it suitable for biological assays.

The biological activity of this compound primarily involves its interaction with neurotransmitter receptors and enzymes. It has been shown to bind to specific targets, modulating their activity and influencing various biochemical pathways. The exact mechanisms depend on the context of use, but they typically involve:

  • Receptor Binding : The compound acts as an analog to neurotransmitters, potentially influencing synaptic transmission.
  • Enzyme Inhibition : It may inhibit enzymes involved in neurotransmitter metabolism, thereby altering levels of key neurotransmitters.

1. Neurotransmitter Modulation

Research indicates that compounds similar to this compound exhibit significant effects on cholinesterase inhibition, which is crucial for the treatment of neurodegenerative diseases such as Alzheimer's disease. A study highlighted that derivatives with a benzyl moiety showed superior inhibition properties against cholinesterase enzymes, which are vital for neurotransmitter degradation .

2. Antioxidant Properties

Recent findings suggest that derivatives of this compound may possess antioxidant properties, contributing to neuroprotective effects. These properties are essential in preventing oxidative stress-related damage in neuronal tissues .

3. Antimicrobial Activity

This compound has also been evaluated for antimicrobial activity. In vitro tests have shown that related pyrrolidine derivatives exhibit antibacterial effects against various strains of bacteria, indicating potential applications in treating infections .

Comparative Analysis with Similar Compounds

Compound NameActivity TypeKey Findings
N-Benzyl-N-methyl-1-ethanamineCholinesterase InhibitorModerate inhibition observed
N-Benzyl-N-(2-pyrrolidinylmethyl)-1-propanamineNeuroprotectiveSignificant reduction in amyloid-beta aggregation
N-Benzyl-N-(2-pyrrolidinylmethyl)-1-butanamineAntimicrobialEffective against Gram-positive bacteria

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties compared to similar compounds.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Alzheimer's Disease Model : In a murine model of Alzheimer's disease, administration of related compounds resulted in improved cognitive function and reduced amyloid plaque formation.
  • Antimicrobial Testing : Clinical isolates were tested against the compound, showing promising results against resistant strains of bacteria.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Benzyl-N-(pyrrolidin-3-ylmethyl)ethanamine dihydrochloride
Reactant of Route 2
Reactant of Route 2
N-Benzyl-N-(pyrrolidin-3-ylmethyl)ethanamine dihydrochloride

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